molecular formula C17H15NO B12555305 1H-Inden-2-ol, 2,3-dihydro-2-(1H-indol-2-yl)- CAS No. 174349-09-8

1H-Inden-2-ol, 2,3-dihydro-2-(1H-indol-2-yl)-

Cat. No.: B12555305
CAS No.: 174349-09-8
M. Wt: 249.31 g/mol
InChI Key: DEMDTHHLOXHTEH-UHFFFAOYSA-N
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Description

1H-Inden-2-ol, 2,3-dihydro-2-(1H-indol-2-yl)- is a complex organic compound that features both indene and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Inden-2-ol, 2,3-dihydro-2-(1H-indol-2-yl)- typically involves multi-step organic reactions. One common method includes the condensation of indole derivatives with indanone under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of indole derivatives followed by cyclization. The use of metal catalysts such as palladium or platinum can enhance the efficiency of the reaction. Additionally, solvent selection plays a crucial role in optimizing the reaction conditions for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1H-Inden-2-ol, 2,3-dihydro-2-(1H-indol-2-yl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed: The major products formed from these reactions include ketones, alcohols, amines, and substituted indole or indene derivatives. These products can further undergo additional reactions to form more complex molecules .

Scientific Research Applications

1H-Inden-2-ol, 2,3-dihydro-2-(1H-indol-2-yl)- has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Inden-2-ol, 2,3-dihydro-2-(1H-indol-2-yl)- involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may also interfere with cellular signaling pathways, leading to changes in cell behavior and function .

Comparison with Similar Compounds

Uniqueness: 1H-Inden-2-ol, 2,3-dihydro-2-(1H-indol-2-yl)- is unique due to the presence of both indole and indene moieties, which confer distinct chemical and biological properties.

Properties

CAS No.

174349-09-8

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

2-(1H-indol-2-yl)-1,3-dihydroinden-2-ol

InChI

InChI=1S/C17H15NO/c19-17(10-13-6-1-2-7-14(13)11-17)16-9-12-5-3-4-8-15(12)18-16/h1-9,18-19H,10-11H2

InChI Key

DEMDTHHLOXHTEH-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CC1(C3=CC4=CC=CC=C4N3)O

Origin of Product

United States

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